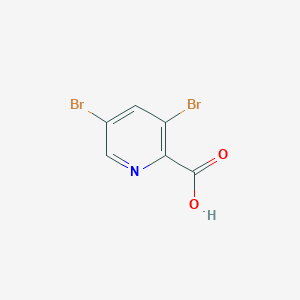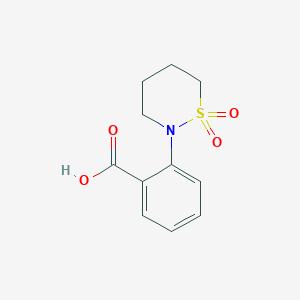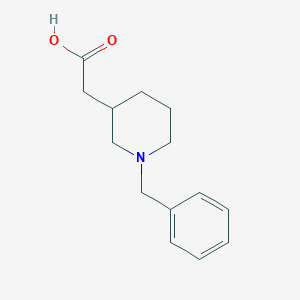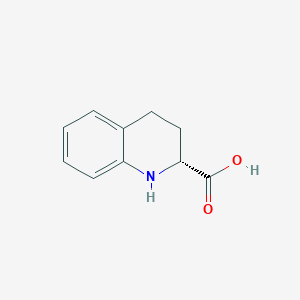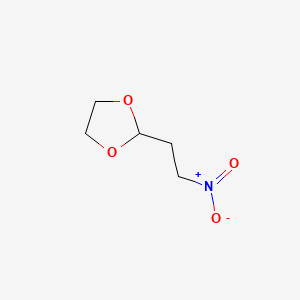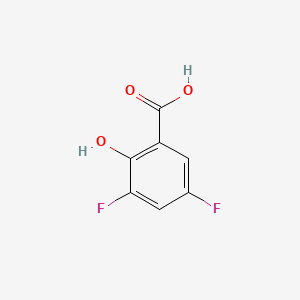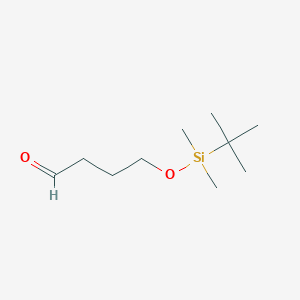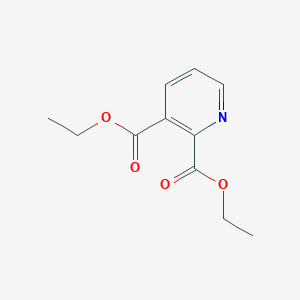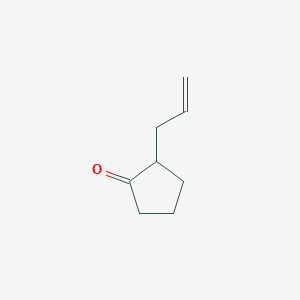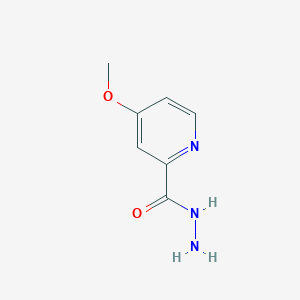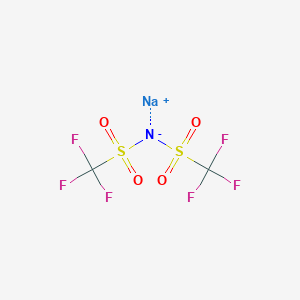
双(三氟甲磺酰)亚胺钠
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium bis(trifluoromethanesulfonyl)imide is a chemical compound with the formula C₂F₆NNaO₄S₂. It is known for its high chemical and thermal stability, making it a valuable reagent in various scientific and industrial applications. This compound is often used as an electrolyte in batteries and fuel cells, as well as a Lewis acid and ionic liquid .
科学研究应用
Sodium bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in various biochemical assays and experiments.
Medicine: While not directly used as a drug, its role in the development of advanced materials and technologies indirectly supports medical research.
作用机制
Target of Action
Sodium bis(trifluoromethanesulfonyl)imide, also known as bistriflimide, is a non-coordinating anion . Its primary targets are the electrolyte systems in batteries and fuel cells . It is also used as a Lewis acid and in ionic liquids .
Mode of Action
As an electrolyte in batteries and fuel cells, sodium bis(trifluoromethanesulfonyl)imide provides a medium for the flow of ions from the anode to the cathode, facilitating the redox reactions that power the device . As a Lewis acid, it can accept a pair of electrons, participating in various chemical reactions .
Biochemical Pathways
While sodium bis(trifluoromethanesulfonyl)imide is primarily used in electrochemical systems rather than biological systems, it plays a crucial role in the electrochemical pathways within these systems. It facilitates the movement of ions, enabling the redox reactions that generate electricity .
Pharmacokinetics
Its properties such as high thermal and chemical stability make it a valuable component in batteries and fuel cells .
Result of Action
The use of sodium bis(trifluoromethanesulfonyl)imide in batteries and fuel cells results in efficient ion transport, contributing to the high performance of these devices . In the context of ionic liquids and as a Lewis acid, it can participate in a variety of chemical reactions .
Action Environment
The action of sodium bis(trifluoromethanesulfonyl)imide can be influenced by environmental factors such as temperature and humidity. For instance, it has been noted for its ability to suppress crystallinity in poly(ethylene oxide), increasing the conductivity of this polymer below its melting point at 50°C . It is also hygroscopic, meaning it absorbs moisture from the environment, which can affect its properties .
生化分析
Biochemical Properties
Sodium bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it serves as an electrolyte in batteries and fuel cells, facilitating ion transport and enhancing the efficiency of these devices . Additionally, Sodium bis(trifluoromethanesulfonyl)imide acts as a Lewis acid, participating in catalytic reactions and stabilizing reaction intermediates . Its interactions with biomolecules are primarily based on ionic and electrostatic interactions, which can alter the conformation and activity of enzymes and proteins.
Cellular Effects
Sodium bis(trifluoromethanesulfonyl)imide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its presence in the cellular environment can lead to changes in the activity of ion channels and transporters, affecting ion homeostasis and cellular signaling . Furthermore, Sodium bis(trifluoromethanesulfonyl)imide can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the expression of specific genes involved in metabolic and signaling pathways.
Molecular Mechanism
The molecular mechanism of action of Sodium bis(trifluoromethanesulfonyl)imide involves its interactions with various biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity depending on the context . For instance, as a Lewis acid, it can stabilize reaction intermediates and facilitate catalytic reactions. Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These molecular interactions are crucial for understanding the compound’s effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium bis(trifluoromethanesulfonyl)imide can change over time due to its stability and degradation properties. The compound is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, prolonged exposure to Sodium bis(trifluoromethanesulfonyl)imide may lead to gradual changes in cellular metabolism and gene expression, which can be observed in both in vitro and in vivo studies. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.
Dosage Effects in Animal Models
The effects of Sodium bis(trifluoromethanesulfonyl)imide in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function and metabolism, while higher doses can lead to significant changes in cellular processes . For example, high doses of Sodium bis(trifluoromethanesulfonyl)imide may cause toxicity and adverse effects, such as oxidative stress and inflammation. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
Sodium bis(trifluoromethanesulfonyl)imide is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as an electrolyte and Lewis acid allows it to participate in redox reactions and other metabolic processes . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these interactions is essential for elucidating the compound’s effects on cellular metabolism.
Transport and Distribution
The transport and distribution of Sodium bis(trifluoromethanesulfonyl)imide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific ion channels and transporters, affecting its localization and accumulation within cells . Additionally, Sodium bis(trifluoromethanesulfonyl)imide can bind to various proteins, influencing its distribution and activity within different cellular compartments. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and metabolism.
Subcellular Localization
Sodium bis(trifluoromethanesulfonyl)imide exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals and post-translational modifications For instance, Sodium bis(trifluoromethanesulfonyl)imide may accumulate in the mitochondria, where it can affect mitochondrial function and metabolism
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium bis(trifluoromethanesulfonyl)imide typically involves the reaction of trifluoromethanesulfonyl chloride with an imide to form trifluoromethanesulfonylimide. This intermediate is then reacted with sodium hydroxide to produce the final product .
Industrial Production Methods: In industrial settings, the production of sodium bis(trifluoromethanesulfonyl)imide involves the use of trifluoromethane halogenated sulfonyl, liquid ammonia, and organic amine alkali. The mixture is distilled to reclaim the solvent, and the resulting solid is reacted with an alkali metal oxide in an aqueous solution. The final product is obtained through decompressed dehydrating and drying .
化学反应分析
Types of Reactions: Sodium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including substitution and catalysis. It is known for its role as a Lewis acid, which allows it to accept electron pairs and form new bonds .
Common Reagents and Conditions: Common reagents used in reactions with sodium bis(trifluoromethanesulfonyl)imide include organic solvents like acetonitrile and dimethyl sulfoxide. The compound is stable under a wide range of conditions, making it suitable for various organic synthesis reactions .
Major Products Formed: The major products formed from reactions involving sodium bis(trifluoromethanesulfonyl)imide depend on the specific reaction conditions and reagents used. For example, it can form stable complexes with various metals and organic compounds .
相似化合物的比较
Lithium bis(trifluoromethanesulfonyl)imide: Used in lithium-ion batteries for its high dissociation and conductivity.
Potassium bis(trifluoromethanesulfonyl)imide: Similar applications in batteries and as a Lewis acid.
Magnesium bis(trifluoromethanesulfonyl)imide: Used in various organic synthesis reactions.
Uniqueness: Sodium bis(trifluoromethanesulfonyl)imide is unique due to its high chemical and thermal stability, making it suitable for a wide range of applications. Its ability to form stable complexes and act as a Lewis acid sets it apart from other similar compounds .
属性
CAS 编号 |
91742-21-1 |
|---|---|
分子式 |
C2HF6NNaO4S2 |
分子量 |
304.15 g/mol |
IUPAC 名称 |
sodium;bis(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C2HF6NO4S2.Na/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h9H; |
InChI 键 |
QXZNUMVOKMLCEX-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Na+] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F.[Na] |
Pictograms |
Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




